molecular formula C13H15N3O3S B1305780 [5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid CAS No. 50616-44-9

[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid

Cat. No.: B1305780
CAS No.: 50616-44-9
M. Wt: 293.34 g/mol
InChI Key: PKQRPTBQWYLOJD-UHFFFAOYSA-N
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Description

[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group substituted with an isopropoxy group, and a sulfanyl acetic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring, such as this one, are known for their multidirectional biological activity . They have been associated with significant antibacterial activity , suggesting that their targets may include bacterial proteins or enzymes.

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that [5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Given the known antibacterial activity of 1,2,4-triazole derivatives , it can be inferred that this compound may interfere with bacterial metabolic pathways, leading to inhibition of bacterial growth.

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the structure of this compound suggests that it may have favorable pharmacokinetic properties, as 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, improving their pharmacokinetics .

Result of Action

Given the known antibacterial activity of 1,2,4-triazole derivatives , it can be inferred that this compound may lead to the inhibition of bacterial growth at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group with an isopropoxy substituent can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Sulfanyl Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can undergo reduction reactions under specific conditions, leading to the formation of dihydrotriazoles.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives of the phenyl group.

Scientific Research Applications

[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • [5-(2-Methoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid
  • [5-(2-Ethoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid
  • [5-(2-Propoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid

Uniqueness

[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects compared to its analogs

Properties

IUPAC Name

2-[[5-(2-propan-2-yloxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-8(2)19-10-6-4-3-5-9(10)12-14-13(16-15-12)20-7-11(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQRPTBQWYLOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC(=NN2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152041
Record name 2-[[3-[2-(1-Methylethoxy)phenyl]-1H-1,2,4-triazol-5-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50616-44-9
Record name 2-[[3-[2-(1-Methylethoxy)phenyl]-1H-1,2,4-triazol-5-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50616-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-[2-(1-Methylethoxy)phenyl]-1H-1,2,4-triazol-5-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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